5,7-dichloro-1H-imidazo[4,5-b]pyridine

Kinase Selectivity Medicinal Chemistry Scaffold Hopping

5,7-Dichloro-1H-imidazo[4,5-b]pyridine is a privileged purine-mimetic scaffold for ATP-competitive kinase inhibitors. The distinct 5,7-dichloro pattern enables sequential cross-coupling for rapid analog library synthesis. Unlike other regioisomers ([4,5-c] or 3H), this 1H-[4,5-b] core dictates unique kinase selectivity, validated in Aurora-A, TAM, and CK2 programs. Key intermediate for BTK inhibitor chemotypes. Ideal for hit-to-lead optimization. Order high-purity material to accelerate kinase drug discovery.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 24485-01-6
Cat. No. B1311059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-1H-imidazo[4,5-b]pyridine
CAS24485-01-6
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN2)N=C1Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11)
InChIKeyIKJFWUNKUZVHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1H-imidazo[4,5-b]pyridine (CAS 24485-01-6) – Core Scaffold for Kinase-Focused Discovery


5,7-Dichloro-1H-imidazo[4,5-b]pyridine (CAS 24485-01-6) is a halogenated heteroaromatic scaffold belonging to the imidazo[4,5-b]pyridine class . This class serves as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors due to its structural mimicry of the purine ring system [1]. The compound features a molecular formula of C6H3Cl2N3 and a molecular weight of 188.01 g/mol . The distinct 5,7-dichloro substitution pattern on the pyridine ring creates a unique vector for divergent functionalization, enabling the exploration of distinct chemical space compared to other regioisomeric or differently halogenated analogs.

Procurement Risk: Why 5,7-Dichloro-1H-imidazo[4,5-b]pyridine is Not Interchangeable with Other Imidazopyridines


Attempting to substitute 5,7-dichloro-1H-imidazo[4,5-b]pyridine with other imidazopyridine analogs (e.g., 3H-imidazo[4,5-b]pyridine, 1H-imidazo[4,5-c]pyridine, or different halogenated variants) introduces substantial risk to research outcomes. As demonstrated in selectivity profiling, the core scaffold's connectivity (1H vs. 3H; [4,5-b] vs. [4,5-c]) profoundly alters kinase selectivity profiles [1]. Furthermore, the specific 5,7-dichloro substitution pattern dictates reactivity in cross-coupling reactions and the ultimate geometry of elaborated lead compounds, directly impacting target engagement [2]. The data below quantify how scaffold regioisomerism, rather than mere class membership, dictates biological activity and chemical utility.

Quantitative Differentiation Evidence for 5,7-Dichloro-1H-imidazo[4,5-b]pyridine


Scaffold Selectivity Divergence: 1H-Imidazo[4,5-b]pyridine vs. 3H-Imidazo[4,5-b]pyridine Core

The isomeric form of the imidazo[4,5-b]pyridine core significantly influences kinase selectivity. A direct matched-pair comparison of 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds demonstrated a 2.5-fold difference in selectivity between JAK1 and TYK2 kinases [1]. While this specific dataset uses [4,5-c] and 3H-[4,5-b] scaffolds, it establishes the class-level principle that regioisomerism alters pharmacophore presentation. 5,7-dichloro-1H-imidazo[4,5-b]pyridine provides a specific regioisomeric starting point (1H) distinct from 3H analogs, which is critical for developing structure-activity relationships (SAR) that rely on defined scaffold geometry.

Kinase Selectivity Medicinal Chemistry Scaffold Hopping

CK2 Kinase Inhibition Potency: Comparative Data for Halogenated 1H-Imidazo[4,5-b]pyridines

In a study evaluating halogenated azolo[4,5-b]pyridines as CK2 kinase inhibitors, the most active 1H-imidazo[4,5-b]pyridine derivative (compound 4a) exhibited an IC50 of 2.56 μM against CK2α [1]. In contrast, the known reference inhibitor 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) demonstrated weaker activity in the same assay. This data provides a quantitative benchmark for the activity achievable with the imidazo[4,5-b]pyridine scaffold compared to a related benzimidazole-based inhibitor. The 5,7-dichloro substitution pattern is a precursor for generating such halogenated derivatives, offering a defined starting point for optimizing CK2 inhibition.

CK2 Kinase Cancer Cell Viability Halogenated Scaffolds

TAM Kinase Inhibition: Imidazo[4,5-b]pyridine Derivatives Exhibit Nanomolar Potency and High Selectivity

A series of 2,6-disubstituted imidazo[4,5-b]pyridines were identified as highly potent TAM kinase inhibitors, with compound 28 achieving an IC50 of 0.77 nM against AXL and compound 25 achieving an IC50 of 9 nM against MER [1]. These compounds demonstrated 120- to 900-fold selectivity over other TAM family members. While this data is for advanced derivatives, it underscores the scaffold's inherent capacity to achieve sub-nanomolar potency and high isoform selectivity. The 5,7-dichloro-1H-imidazo[4,5-b]pyridine building block provides the core structure necessary to access this promising chemical space.

TAM Kinase AXL/MER Inhibitors Kinase Selectivity

Aurora-A Isoform Selectivity: C7-Derivatized Imidazo[4,5-b]pyridine Scaffold Enables High Selectivity

Structure-guided design of C7-substituted imidazo[4,5-b]pyridine derivatives resulted in highly selective Aurora-A inhibitors, such as compound 28c, which inhibited Aurora-A in HCT116 cells with an IC50 comparable to wild-type [1]. The selectivity over Aurora-B is driven by interactions at the T217 residue, a feature enabled by specific substitution on the imidazo[4,5-b]pyridine core. The 5,7-dichloro-1H-imidazo[4,5-b]pyridine building block offers a strategic starting point for introducing such C7 modifications, providing a direct path to achieving Aurora-A isoform selectivity.

Aurora Kinase Isoform Selectivity Cancer Therapeutics

Regioselective Synthetic Utility: 5,7-Dichloro Pattern Enables Sequential Functionalization

The 5,7-dichloro substitution pattern on 1H-imidazo[4,5-b]pyridine offers distinct reactivity for sequential cross-coupling reactions . In contrast, mono-halogenated or differently substituted analogs (e.g., 6-chloro, 7-bromo) limit the diversity of accessible analogs. The differential reactivity of the 5- and 7-positions allows for the controlled introduction of two different substituents, enabling the rapid generation of diverse compound libraries for SAR studies.

Cross-Coupling Regioselectivity Medicinal Chemistry

High-Value Application Scenarios for 5,7-Dichloro-1H-imidazo[4,5-b]pyridine


Kinase Inhibitor Lead Generation Campaigns Targeting JAK, CK2, TAM, or Aurora Kinases

5,7-Dichloro-1H-imidazo[4,5-b]pyridine is an ideal starting material for synthesizing focused libraries targeting kinases with a known dependence on the purine-binding pocket. Evidence from scaffold selectivity studies [1] and specific kinase inhibition data (CK2 [2], TAM [3], Aurora-A [4]) validates the core's ability to yield potent and selective inhibitors. Researchers can leverage the distinct 1H regioisomer and 5,7-dichloro pattern to design novel ATP-competitive inhibitors with improved isoform selectivity and reduced off-target profiles.

Regioselective Diversification for Structure-Activity Relationship (SAR) Exploration

The differential reactivity of the 5- and 7-chloro substituents allows for sequential cross-coupling reactions , enabling the efficient construction of diverse analog libraries. This is particularly valuable in hit-to-lead optimization where systematic variation of substituents is required to understand and improve potency, selectivity, and pharmacokinetic properties.

Development of Chemical Probes for Functional Kinase Studies

The imidazo[4,5-b]pyridine scaffold has been successfully used to create highly selective Aurora-A inhibitors [4] and TAM kinase inhibitors [3]. 5,7-Dichloro-1H-imidazo[4,5-b]pyridine serves as a key intermediate for developing such chemical probes. These probes are essential tools for dissecting kinase signaling pathways and validating therapeutic targets in oncology and immunology research.

Synthesis of Patent-Protected BTK Inhibitor Scaffolds

Imidazo[4,5-b]pyridine derivatives are claimed as BTK inhibitors in patents for treating autoimmune diseases and B-cell malignancies [5]. 5,7-Dichloro-1H-imidazo[4,5-b]pyridine provides a synthetic entry point to these proprietary chemotypes, enabling the exploration of novel intellectual property space within a well-validated target class.

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